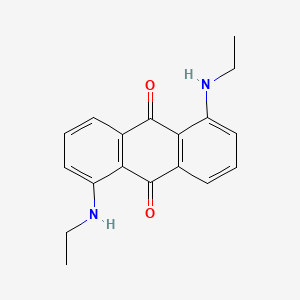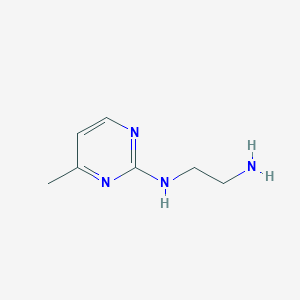![molecular formula C17H16N2O4 B13124902 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 58608-11-0](/img/structure/B13124902.png)
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is a synthetic anthraquinone derivative. It is known for its vibrant color and has been studied for various applications in chemistry, biology, and medicine. This compound is structurally related to other anthraquinones, which are known for their use in dyes and pigments.
Preparation Methods
The synthesis of 1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Hydroxylation: The addition of hydroxyl groups to the anthraquinone structure.
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can intercalate into DNA, affecting replication and transcription .
Comparison with Similar Compounds
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific functional groups and structural configuration. Similar compounds include:
1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE: Another anthraquinone derivative with similar functional groups but different substitution patterns.
1,4-BIS{[2-(DIMETHYLAMINO)ETHYL]AMINO}5,8-DIHYDROXY-ANTHRACENE-9,10-DIONE: A related compound with dimethylamino groups instead of isopropylamino groups.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
58608-11-0 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
1-amino-5,8-dihydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-7(2)19-9-4-3-8(18)12-13(9)17(23)15-11(21)6-5-10(20)14(15)16(12)22/h3-7,19-21H,18H2,1-2H3 |
InChI Key |
WMMGUOXXSWELDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



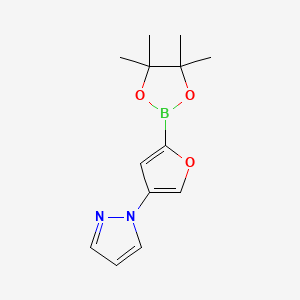
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)
![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
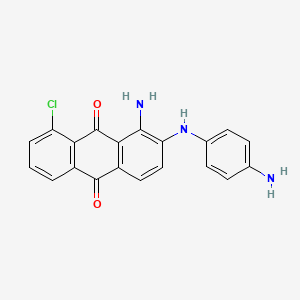
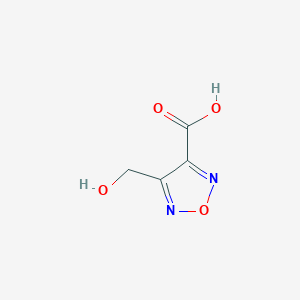
![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
